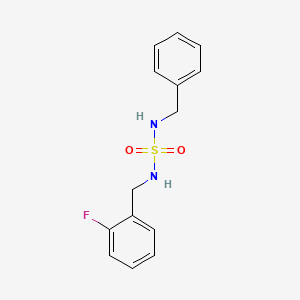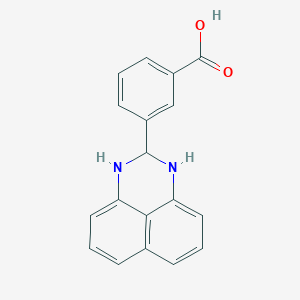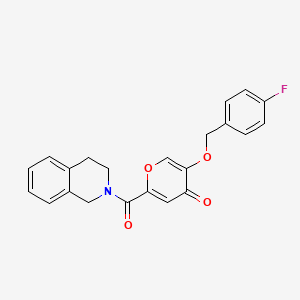![molecular formula C21H14BrFN4O B2780462 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-01-4](/img/structure/B2780462.png)
2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-bromophenyl)-N’-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide” is a complex organic molecule that contains several functional groups and aromatic rings . It has a bromophenyl group, a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and a carbohydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The imidazo[1,2-a]pyridine core could be synthesized from 2-aminopyridines and acetophenones . The bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The bromophenyl and fluorophenyl groups are likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The imidazo[1,2-a]pyridine ring is also likely to be planar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions . The bromine and fluorine atoms are good leaving groups, so they could be replaced by other groups in nucleophilic aromatic substitution reactions . The imidazo[1,2-a]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The bromine and fluorine atoms might make the compound denser than similar compounds without halogens .科学的研究の応用
Synthesis and Chemical Properties
- A study by Hosseini and Bayat (2019) describes an efficient synthesis method for N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine-6-carbohydrazide, using a five-component cascade reaction. This method is highlighted for its simplicity, environmental friendliness, and tolerance of various functional groups (Hosseini & Bayat, 2019).
Application in Sensing and Detection
- Li and Xiao (2016) developed a new fluorescent sensor based on imidazo[1,2-a]pyridine derivatives, demonstrating high sensitivity and selectivity for detecting Al3+ ions. This sensor also functions as a pH sensor in alkaline environments, showcasing the potential for environmental monitoring (Li & Xiao, 2016).
Antimicrobial and Antifungal Applications
- Research by Abhale et al. (2016) showed that certain imidazo[1,2-a]pyridine derivatives, including those with phenyl or 4-fluorophenyl groups, exhibit good antitubercular activity against Mycobacterium smegmatis, highlighting its potential in treating tuberculosis (Abhale et al., 2016).
- A study by Göktaş et al. (2014) synthesized and evaluated various imidazo[1,2-a]pyridine derivatives for their antifungal activity. Some derivatives showed moderate effectiveness against fungal strains like Microsporum gypseum and Candida albicans, indicating their potential use in antifungal treatments (Göktaş et al., 2014).
Other Applications
- Puerstinger et al. (2007) described a novel class of hepatitis C virus inhibitors based on substituted imidazo[1,2-a]pyridines, showing promise in antiviral therapy (Puerstinger et al., 2007).
- Damghani et al. (2020) synthesized imidazo[1,2-a]pyridine derivatives and evaluated them as tyrosinase inhibitors. Some compounds showed potent inhibitory activity, suggesting potential applications in medicine or cosmetics (Damghani et al., 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer . This mutation has been a focus of research due to its role in promoting cancer cell growth and survival .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to the KRAS G12C mutation . This binding disrupts the function of the mutation, potentially inhibiting the growth and survival of cancer cells .
Result of Action
The compound has shown potential as a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of these cancer cells, which could lead to a decrease in tumor growth .
特性
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O/c22-17-6-3-15(4-7-17)19-13-27-12-16(5-10-20(27)25-19)21(28)26-24-11-14-1-8-18(23)9-2-14/h1-13H,(H,26,28)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKXKJKCBDNRJ-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2780379.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)